molecular formula C11H14N2O2S B2388637 1-(4-cyanophenyl)-N-isopropylmethanesulfonamide CAS No. 878218-25-8

1-(4-cyanophenyl)-N-isopropylmethanesulfonamide

Cat. No. B2388637
CAS RN: 878218-25-8
M. Wt: 238.31
InChI Key: JPGWZGPXJCIUHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-(4-cyanophenyl)-N-isopropylmethanesulfonamide” is an organic compound containing a cyanophenyl group, an isopropyl group, and a methanesulfonamide group . The cyanophenyl group consists of a benzene ring with a cyanide (-CN) substituent, the isopropyl group is a common alkyl group (-CH(CH3)2), and methanesulfonamide contains a sulfur atom bonded to an amide group.


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. The cyanophenyl group might undergo reactions typical of aromatic compounds, while the isopropyl methanesulfonamide group might participate in reactions typical of sulfonamides .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar cyanide and sulfonamide groups might increase its solubility in polar solvents .

Scientific Research Applications

4-CN-IPMS has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of polymers, as a catalyst in the synthesis of polyurethanes, and as a reagent for the synthesis of polyesters. It has also been used as a reagent in the synthesis of polyimides, polyamides, and polyesters.

Mechanism of Action

Target of Action

Compounds with similar structures, such as 4-[(4-cyanophenyl)(4h-1,2,4-triazol-4-yl)amino]methyl phenyl sulfamate, have been identified as dual aromatase and sulfatase inhibitors . These enzymes play crucial roles in steroid hormone biosynthesis, and their inhibition can have significant therapeutic implications.

Advantages and Limitations for Lab Experiments

4-CN-IPMS has several advantages for laboratory experiments. It is a relatively inexpensive reagent, and it is easily synthesized from commercially available starting materials. It is also a relatively stable compound, and it has a low toxicity. However, it is also a relatively weak acid, and it is not very soluble in water.

Future Directions

There are a number of potential future directions for the use of 4-CN-IPMS. One potential direction is the use of this compound as a drug delivery system. It could be used to deliver drugs to specific tissues in the body, and it could potentially increase the efficacy of certain drugs. Another potential direction is the use of this compound in the synthesis of polymers with improved properties. It could be used to create polymers with improved thermal and mechanical properties, or with improved electrical properties. Finally, it could be used to create polymers with improved biocompatibility.

Synthesis Methods

4-CN-IPMS is synthesized by reacting 4-cyanophenol with isopropyl methanesulfonate in an aqueous solution. The reaction is conducted at a temperature of 40-50°C for 3-4 hours. The reaction is then quenched with aqueous sodium hydroxide, and the product is isolated by precipitation with ethanol. The product is then filtered and dried.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

properties

IUPAC Name

1-(4-cyanophenyl)-N-propan-2-ylmethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2S/c1-9(2)13-16(14,15)8-11-5-3-10(7-12)4-6-11/h3-6,9,13H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPGWZGPXJCIUHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)CC1=CC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.